molecular formula C15H24N6O2 B3002821 3-Methyl-7-pentyl-8-piperazin-1-ylpurine-2,6-dione

3-Methyl-7-pentyl-8-piperazin-1-ylpurine-2,6-dione

Cat. No.: B3002821
M. Wt: 320.39 g/mol
InChI Key: OUSLXRFGRYFMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-pentyl-8-piperazin-1-ylpurine-2,6-dione is a synthetic compound with a complex structure that includes a purine core substituted with methyl, pentyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-pentyl-8-piperazin-1-ylpurine-2,6-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions, leading to the formation of the piperazine ring . The reaction conditions often involve the use of diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-pentyl-8-piperazin-1-ylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the purine core.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-Methyl-7-pentyl-8-piperazin-1-ylpurine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-7-pentyl-8-piperazin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets. The piperazine ring allows it to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethylxanthine:

    8-(3-Chlorostyryl)caffeine: Another purine derivative with different functional groups.

Uniqueness

3-Methyl-7-pentyl-8-piperazin-1-ylpurine-2,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

3-methyl-7-pentyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2/c1-3-4-5-8-21-11-12(19(2)15(23)18-13(11)22)17-14(21)20-9-6-16-7-10-20/h16H,3-10H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSLXRFGRYFMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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